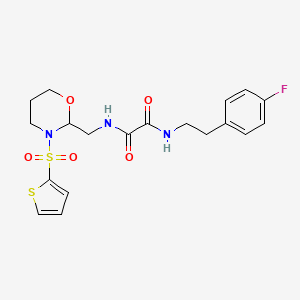

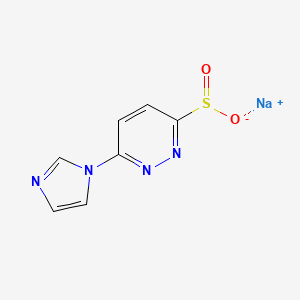

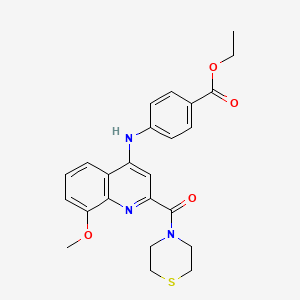

![molecular formula C23H21NO3S2 B2958890 2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide CAS No. 2097920-50-6](/img/structure/B2958890.png)

2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide, also known as TH-naphthamide, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. In

Applications De Recherche Scientifique

Chemosensors for Transition Metal Ions

- Research conducted by Gosavi-Mirkute et al. (2017) in their study titled "Naphthoquinone based chemosensors for transition metal ions: experiment and theory" elaborates on the molecular recognition abilities of similar naphthalene-based ligands. These ligands, including variants like 2-((thiophen-2-yl)methylamino)naphthalene-1,4-dione, exhibit selectivity towards Cu2+ ions and show a color change upon complexation, indicating their potential application as chemosensors for transition metals (Gosavi-Mirkute et al., 2017).

Electrochromic Polymers

- Hsiao and Han (2017) discuss the electropolymerization of electroactive films derived from naphthalene-based dicarboxamides. These films exhibit reversible electrochemical oxidation processes and color changes upon electro-oxidation, suggesting applications in electrochromic devices (Hsiao & Han, 2017).

Antibacterial and Antimycobacterial Activity

- A study titled "Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides" by Goněc et al. (2015) explores the antibacterial and antimycobacterial properties of naphthalene-based compounds. Some of these compounds exhibited activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, indicating potential in pharmaceutical research (Goněc et al., 2015).

Redox-active and Electrochromic Aromatic Polyamides

- Another research by Hsiao and Han (2017) on "Solution‐processable transmissive‐to‐green switching electrochromic polyamides bearing 2,7‐bis(diphenylamino)naphthalene units" demonstrates the production of redox-active and electrochromic aromatic polyamides with high thermal stability and solubility. This indicates their utility in electronic and optical materials (Hsiao & Han, 2017).

Synthesis and Properties of Aromatic Polyamides

- Yang and Chen (1992) in their study "Synthesis and properties of aromatic polyamides derived from 2,7‐bis(4‐aminophenoxy)napthalene and aromatic dicarboxylic acids" investigate the synthesis of aromatic polyamides from naphthalene-based diamines. These polymers' solubility and thermal stability make them suitable for advanced material applications (Yang & Chen, 1992).

Fluorescence Spectral Studies

- A study by Ghosh et al. (2016) titled "Fluorescence spectral studies on interaction of fluorescent probes with Bovine Serum Albumin (BSA)" involved compounds structurally similar to the one . They examined the interaction with BSA, providing insights into the compound's potential application in biological fluorescence studies (Ghosh, Rathi, & Arora, 2016).

Propriétés

IUPAC Name |

2-ethoxy-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3S2/c1-2-27-18-12-11-16-7-3-4-8-17(16)21(18)22(25)24-15-23(26,19-9-5-13-28-19)20-10-6-14-29-20/h3-14,26H,2,15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUMYBOBYABYIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

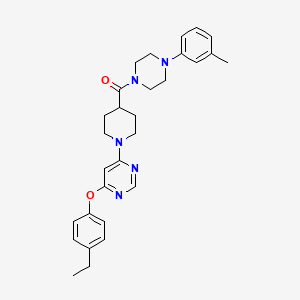

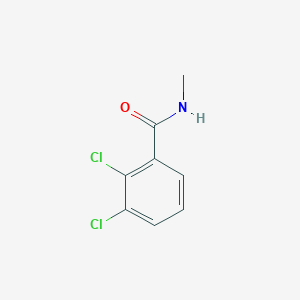

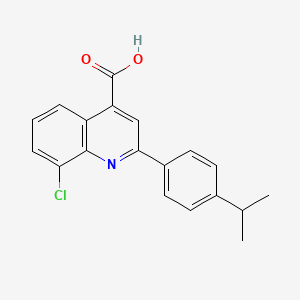

![2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2958810.png)

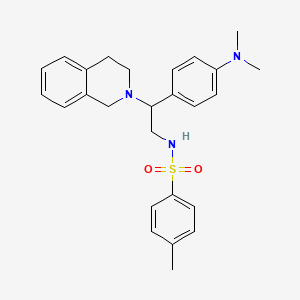

![Benzo[b]thiophene-3-ol, 4-methoxy-](/img/structure/B2958829.png)